molecular formula C9H19ClN2O3 B14043139 trans-1-Boc-3-amino-4-hydroxypyrrolidine hcl

trans-1-Boc-3-amino-4-hydroxypyrrolidine hcl

Cat. No.: B14043139
M. Wt: 238.71 g/mol
InChI Key: RTJTVYMOCPYEAG-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1-Boc-3-amino-4-hydroxypyrrolidine HCl is a chiral bicyclic amine derivative extensively utilized in pharmaceutical synthesis and asymmetric catalysis. The compound features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) with three critical functional groups:

  • A tert-butoxycarbonyl (Boc) protecting group at the 1-position, which stabilizes the amine during synthetic processes.
  • An amino group (-NH2) at the 3-position, enabling nucleophilic reactivity.
  • A hydroxyl group (-OH) at the 4-position, contributing to hydrogen-bonding interactions.

The HCl salt form enhances solubility in polar solvents (e.g., water, methanol) and improves crystallinity, making it advantageous for purification and storage . This compound is a key intermediate in synthesizing bioactive molecules, including protease inhibitors and kinase-targeting drugs.

Properties

Molecular Formula

C9H19ClN2O3

Molecular Weight

238.71 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11;/h6-7,12H,4-5,10H2,1-3H3;1H/t6-,7-;/m1./s1

InChI Key

RTJTVYMOCPYEAG-ZJLYAJKPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis from trans-4-hydroxy-L-proline (Patent CN102531987A)

One of the most direct and efficient synthetic routes starts from trans-4-hydroxy-L-proline, a readily available chiral amino acid derivative. This method involves a sequence of four main steps:

Step Description Reagents/Conditions Outcome
(a) Decarboxylation trans-4-hydroxy-L-proline undergoes decarboxylation in the presence of a catalyst in a suitable solvent Catalyst (unspecified), solvent Formation of (R)-3-hydroxypyrrolidine hydrochloride intermediate
(b) N-tert-butoxycarbonyl protection and hydroxyl sulfonylation The intermediate is treated with di-tert-butyl dicarbonate (Boc2O) and methanesulfonyl chloride in the presence of an acid-binding agent Boc2O, methanesulfonyl chloride, acid-binding agent, solvent Formation of (R)-1-Boc-3-methanesulfonyloxypyrrolidine
(c) Azide substitution (SN2 reaction) The mesylate intermediate undergoes bimolecular nucleophilic substitution with an azide reagent Azide reagent, solvent Formation of (S)-1-Boc-3-azidopyrrolidine (inversion of configuration)
(d) Reduction of azide to amine The azide is reduced to the amino group using triphenylphosphine and concentrated hydrochloric acid Triphenylphosphine, concentrated HCl, solvent Formation of the target (S)-3-amino-1-Boc-pyrrolidine dihydrochloride

This method is advantageous due to its use of a chiral starting material that preserves stereochemical integrity and provides high optical purity. The overall process is relatively straightforward, involving well-established organic transformations such as decarboxylation, protection, sulfonylation, nucleophilic substitution, and reduction. The total number of steps is four, and the process is designed to be cost-effective and controllable for scale-up. The key stereochemical inversion occurs during the azide substitution step, which is critical for obtaining the desired stereochemistry of the amino group.

Enzyme-Catalyzed Enantioselective Hydrolysis Route (Patent CA2568836C)

An alternative, improved method involves enzymatic catalysis to achieve high enantiomeric excess and yield without chromatographic purification, which is often a costly and yield-limiting step.

Step Description Reagents/Conditions Outcome
(a) Enzyme-catalyzed enantioselective hydrolysis A racemic 3,4-trans-disubstituted pyrrolidinone ester is subjected to lipase-catalyzed hydrolysis Lipase enzyme, suitable solvent, controlled temperature Resolution of racemic mixture to yield enantiomerically enriched (3R,4R)-3-hydroxy-4-hydroxymethylpyrrolidine or its enantiomer
(b) N-protection The hydroxy-pyrrolidine is protected at the nitrogen with an alkoxycarbonyl group such as tert-butoxycarbonyl (Boc) Boc anhydride or other carbamoylating agents, base (triethylamine or sodium hydroxide) Formation of N-Boc protected hydroxy pyrrolidine
(c) Optional hydrogenolysis Removal of protecting groups or substituents by catalytic hydrogenation if needed to yield the final compound Hydrogen gas, Pd/C catalyst Target compound with high enantiomeric purity

This method is notable for its avoidance of chromatographic purification, making it more suitable for commercial-scale synthesis. The enzymatic step provides excellent stereoselectivity, and the process uses readily available starting materials. The method also allows access to both enantiomers of the compound depending on the enzyme used.

General Notes on Alternative Synthetic Strategies

  • Earlier synthetic routes involved multiple steps including hydroboration-oxidation, sulfonylation, SN2 reactions with azide, and hydrogenolysis, but these were often lengthy and resulted in low overall yields.
  • The use of 4-hydroxy-L-proline as a chiral platform is a common theme, given its availability and stereochemical advantages.
  • Protection strategies typically use tert-butoxycarbonyl groups due to their stability and ease of removal.
  • The azide substitution step is critical for stereochemical inversion and introduction of the amino group.
  • Enzymatic resolution methods provide a greener and more cost-effective alternative, especially for producing enantiomerically pure compounds without chromatographic steps.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Disadvantages Yield/Purity Notes
Decarboxylation + Boc protection + Mesylation + Azide substitution + Reduction trans-4-hydroxy-L-proline 4 steps: decarboxylation, Boc protection, sulfonylation, azide SN2, reduction High stereochemical control, relatively simple reagents Multiple steps, requires handling azides High optical purity, scalable
Enzyme-catalyzed hydrolysis + N-Boc protection + Optional hydrogenolysis Racemic 3,4-trans-disubstituted pyrrolidinone ester Enzymatic resolution, protection, hydrogenolysis High yield, no chromatography, cost-effective Requires enzyme availability and optimization High enantiomeric excess, commercially viable
Older multi-step hydroboration-oxidation + sulfonylation + azide substitution + hydrogenolysis N-benzyl-3-pyrroline Multiple synthetic transformations Established chemistry Lengthy, low overall yield, complex Lower yield, longer process

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride is used as a building block in the synthesis of complex organic molecules.

    Protecting Group Chemistry: The Boc group is widely used in peptide synthesis to protect amino groups.

Biology:

    Enzyme Inhibitors: The compound is used in the design and synthesis of enzyme inhibitors.

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.

Medicine:

    Therapeutic Agents: The compound is explored for its potential therapeutic properties, including its use in the treatment of various diseases.

Industry:

    Chemical Manufacturing: It is used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The Boc group provides stability and protection during chemical reactions, ensuring selective interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of trans-1-Boc-3-amino-4-hydroxypyrrolidine HCl distinguish it from analogous compounds. Below is a comparative analysis based on structural features, reactivity, and applications.

Structural and Functional Comparisons

Compound Name & CAS No. Key Structural Differences Functional Groups Similarity Score
This compound (Reference) Reference compound Boc, -NH2, -OH, HCl N/A
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine [190792-74-6] Lacks HCl salt; identical backbone Boc, -NH2, -OH 1.00
(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate [1400562-12-0] Methoxy (-OCH3) replaces hydroxyl; R,R stereochemistry Boc, -NH2, -OCH3 0.96
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate [1268511-99-4] Piperidine ring (6-membered) vs. pyrrolidine (5-membered) Boc, -NH2, -OH 0.91
Unnamed compound [147081-44-5] Undisclosed substituents (likely altered ring or side chains) Assumed: Boc, -NH2, variable groups 0.89
Unnamed compound [186550-13-0] Undisclosed substituents (likely stereochemical variation) Assumed: Boc, -NH2, variable groups 0.89

Detailed Analysis

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine ([190792-74-6]): Difference: Absence of HCl salt. Impact: Reduced solubility in polar solvents compared to the HCl form. The free base is more lipophilic, affecting its utility in aqueous-phase reactions .

(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate ([1400562-12-0]): Difference: Methoxy (-OCH3) replaces hydroxyl (-OH); R,R stereochemistry. Impact:

  • Methoxy group : Increases lipophilicity (logP +0.5 vs. hydroxyl), enhancing membrane permeability but reducing hydrogen-bonding capacity.
  • R,R configuration : May reduce affinity for targets optimized for S,S enantiomers (e.g., chiral enzyme active sites) .

trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate ([1268511-99-4]): Difference: Six-membered piperidine ring vs. five-membered pyrrolidine. Impact:

  • Ring size : Alters conformational flexibility and steric bulk. Piperidine derivatives often exhibit improved metabolic stability but reduced binding affinity for compact targets.
  • Hydroxyl position : Spatial orientation differs, affecting interactions with hydrogen-bond acceptors .

Compounds [147081-44-5] and [186550-13-0]: Differences: Structural details unspecified, but lower similarity scores (0.89) suggest variations such as alternative substituents (e.g., halides, alkyl groups) or stereochemical inversions. Impact: Potential for altered reactivity (e.g., electrophilic substitution rates) or pharmacokinetic properties (e.g., CYP450 metabolism) .

Research Findings

  • Synthetic Utility: The HCl salt form of the reference compound demonstrates superior crystallinity (>99% purity after recrystallization) compared to non-salt analogs like [190792-74-6], which require additional purification steps .
  • Biological Activity : Piperidine analogs ([1268511-99-4]) show 20–30% lower inhibitory activity against serine proteases (e.g., thrombin) due to reduced ring strain and conformational mismatch .
  • Solubility : Methoxy-substituted derivatives ([1400562-12-0]) exhibit 50% higher logP values, correlating with improved blood-brain barrier penetration in rodent models .

Biological Activity

Introduction

Trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functional group, serves as an important building block in the synthesis of various pharmaceuticals. Its biological activity is primarily linked to its interactions with neurotransmitter systems and potential therapeutic applications in neuropharmacology.

Chemical Properties

  • Molecular Formula: C9H18N2O3
  • Molecular Weight: 190.25 g/mol
  • CAS Number: 190792-74-6

The structural features of trans-1-Boc-3-amino-4-hydroxypyrrolidine enhance its solubility and reactivity, making it suitable for various synthetic applications in drug development.

Neuropharmacological Effects

Trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride has been investigated for its role in modulating neurotransmitter systems, particularly through its interactions with glutamate and orexin receptors. These interactions suggest that the compound may have implications for treating neurodegenerative diseases and sleep disorders.

Key Findings:

  • Glutamate Receptors: The compound exhibits significant binding affinity to glutamate receptors, which are critical in synaptic transmission and plasticity. This interaction is vital for developing treatments for conditions such as Alzheimer's disease.
  • Orexin Receptors: Research indicates that trans-1-Boc-3-amino-4-hydroxypyrrolidine may influence orexin signaling pathways, potentially aiding in the management of sleep-related disorders.

Case Studies and Research Findings

  • Study on Neurotransmitter Modulation:
    • A study demonstrated that analogs of trans-1-Boc-3-amino-4-hydroxypyrrolidine could effectively modulate neurotransmitter release in neuronal cultures, suggesting its utility as a neuroprotective agent .
  • Therapeutic Applications:
    • Investigations into the compound's effects on animal models of neurodegeneration revealed promising results, with improved cognitive function observed in subjects treated with derivatives of this compound .
  • Synthesis and Pharmacological Evaluation:
    • The synthesis of trans-1-Boc-3-amino-4-hydroxypyrrolidine was optimized to enhance yield and purity, followed by pharmacological evaluation that confirmed its efficacy in receptor binding assays .

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine190792-74-6Contains a hydroxyl group, enhancing solubility and potential biological interactions.
Trans-tert-butyl 3-amino-4-hydroxypiperidine1268511-99-4Features a piperidine ring instead of pyrrolidine, affecting pharmacological properties.
(3R,4R)-tert-butyl 3-amino-4-methoxypyrrolidine1400562-12-0Contains a methoxy group that may influence binding affinity at certain receptors.

This table illustrates the diversity within the class of pyrrolidine derivatives while highlighting the unique features of trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing trans-1-Boc-3-amino-4-hydroxypyrrolidine HCl while maintaining stereochemical integrity?

  • Methodological Answer : The synthesis must prioritize stereochemical control during cycloaddition and protection steps. Use chiral auxiliaries or asymmetric catalysis to favor the trans isomer. For Boc protection, employ anhydrous conditions to prevent premature deprotection. Post-synthesis, validate stereochemistry via NOESY NMR or X-ray crystallography. Reference methodologies for trans-aryl pyrrolidine derivatives highlight the importance of electron-rich aryl groups in minimizing cis-trans isomer mixtures .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer : Combine multiple techniques:

  • HPLC (C18 column, 0.1% TFA in water/acetonitrile) to assess purity.
  • NMR (¹H/¹³C, DEPT-135) to confirm the Boc group, hydroxyl, and amine protons.
  • Potentiometric titration (using standardized NaOH) to quantify free HCl; employ first/second derivative plots to resolve overlapping endpoints in acidic mixtures .
  • Mass spectrometry (ESI-MS) for molecular ion verification.

Q. How can researchers optimize purification to remove common byproducts (e.g., cis isomers or deprotected amines)?

  • Methodological Answer : Use flash chromatography with gradients of ethyl acetate/hexanes (for Boc-protected intermediates) or reverse-phase HPLC for polar impurities. For cis-trans separation, chiral stationary phases (e.g., amylose-based columns) are effective. Recrystallization in ethanol/water mixtures may enhance purity, but solvent choice must avoid Boc group cleavage .

Advanced Research Questions

Q. How can conflicting data between NMR and HPLC purity assays be resolved?

  • Methodological Answer : Contradictions often arise from solvent interactions or residual salts. For NMR, lyophilize the sample to remove volatile impurities and use DMSO-d6 to dissolve non-polar contaminants. For HPLC, confirm column compatibility with Boc-protected amines and adjust mobile phase pH to minimize peak tailing. Cross-validate with elemental analysis or Karl Fischer titration for water content .

Q. What strategies mitigate cis-trans isomerization during prolonged storage or reaction conditions?

  • Methodological Answer : Store the compound at -20°C in anhydrous DMSO or under nitrogen to prevent moisture-induced degradation. Monitor isomerization kinetics via time-resolved HPLC. For reactions requiring elevated temperatures, use polar aprotic solvents (e.g., DMF) to stabilize the trans configuration. Kinetic studies using Arrhenius plots can identify isomerization thresholds .

Q. How do researchers design experiments to quantify trace impurities (e.g., deprotected amines or hydroxylated byproducts)?

  • Methodological Answer : Employ LC-MS/MS with MRM (multiple reaction monitoring) for targeted impurity detection. Synthesize reference standards (e.g., 1-hydroxy analogs) to calibrate response factors. For non-UV-active impurities, use charged aerosol detection (CAD) or derivatize with ninhydrin for spectrophotometric quantification .

Q. What computational or experimental approaches predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

  • pH stability : Incubate in buffers (pH 1–10) at 40°C for 14 days; analyze degradation via UPLC.
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures. Pair with DFT calculations (e.g., Gaussian) to model Boc group cleavage energetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.